m-Tolualdehyde 2,4-dinitrophenylhydrazone chemical properties
m-Tolualdehyde 2,4-dinitrophenylhydrazone chemical properties
Physicochemical Profiling, Synthesis, and Analytical Applications
Executive Summary
m-Tolualdehyde 2,4-dinitrophenylhydrazone (m-Tol-DNPH) is a semi-volatile organic compound primarily utilized as a reference standard in environmental monitoring and analytical chemistry.[1][2] It is the stable derivative formed by the condensation of m-tolualdehyde (3-methylbenzaldehyde) with 2,4-dinitrophenylhydrazine (2,4-DNPH).
This guide details the chemical properties, synthesis mechanisms, and critical chromatographic behaviors of m-Tol-DNPH. Particular emphasis is placed on its role in EPA Method 8315A , addressing the technical challenge of resolving the meta- isomer from its para- analogue during High-Performance Liquid Chromatography (HPLC) analysis.
Part 1: Chemical Identity & Physicochemical Profile[1][3]
The derivatization of aldehydes into hydrazones converts volatile, unstable carbonyls into stable, UV-active solids suitable for trace-level quantification.
1.1 Core Datasheet
| Property | Specification |
| Chemical Name | m-Tolualdehyde 2,4-dinitrophenylhydrazone |
| Synonyms | 3-Methylbenzaldehyde 2,4-DNPH; 2,4-Dinitro-N-(3-methylbenzylidene)aniline |
| CAS Registry Number | 2880-05-9 |
| Molecular Formula | C₁₄H₁₂N₄O₄ |
| Molecular Weight | 300.27 g/mol |
| Appearance | Orange to reddish-yellow crystalline solid |
| Melting Point | 212 – 215 °C (Decomposes) |
| Solubility | Insoluble in water; Soluble in Acetonitrile (ACN), Dimethylformamide (DMF), Ethyl Acetate.[1][3][4][5][6] |
| UV Absorption ( | 360 nm (in Acetonitrile) |
1.2 Structural Significance
The molecule features a hydrazone bridge (
Part 2: Synthesis & Reaction Mechanism
The synthesis of m-Tol-DNPH follows a classic nucleophilic addition-elimination pathway. This reaction is acid-catalyzed, typically using Brady’s Reagent (2,4-DNPH dissolved in sulfuric or phosphoric acid).
2.1 The Protocol
-
Reagent Preparation: Dissolve 2,4-DNPH in concentrated
, then dilute with ethanol/methanol. -
Addition: Add m-tolualdehyde (dissolved in ethanol) dropwise to the reagent.
-
Precipitation: The reaction is rapid; a yellow/orange precipitate forms immediately upon mixing.
-
Purification: Recrystallization from ethanol or acetonitrile is required to remove unreacted hydrazine and improve crystal lattice stability.
2.2 Reaction Mechanism (DOT Visualization)
The reaction proceeds via the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the hydrazine nitrogen.
Figure 1: Acid-catalyzed condensation mechanism converting m-tolualdehyde to its hydrazone derivative.
Part 3: Analytical Characterization (Spectroscopy)
Confirmation of the derivative's identity relies on specific spectral signatures introduced by the hydrazone linkage and the nitro groups.
3.1 UV-Visible Spectroscopy
-
Primary Band: The extended conjugation between the dinitrophenyl ring and the aromatic aldehyde shifts the absorption maximum into the visible region.
- : 360 nm .[7][8]
-
Application: This specific wavelength is the standard detection setting for HPLC UV-Vis detectors in EPA Method 8315A.
3.2 Infrared Spectroscopy (FT-IR)
-
C=N Stretch: A sharp, distinct band at 1615–1630 cm⁻¹ . This confirms the formation of the hydrazone bridge.
-
N-H Stretch: A secondary amine stretch around 3280–3320 cm⁻¹ .
-
NO₂ Stretches: Symmetric and asymmetric stretches at 1330 cm⁻¹ and 1500–1530 cm⁻¹ , respectively.
Part 4: Chromatographic Applications (HPLC)
The primary industrial application of m-Tol-DNPH is as a calibration standard for air quality monitoring (vehicle exhaust, industrial stack emissions).
4.1 EPA Method 8315A Context
This method utilizes HPLC-UV to detect carbonyls.[9] The critical technical requirement is the separation of the m-tolualdehyde derivative from the p-tolualdehyde derivative.
-
Co-elution Risk: On standard C18 columns, the meta and para isomers often co-elute due to near-identical hydrophobicity.
-
Resolution Strategy:
-
Column Selection: Use high-efficiency core-shell columns (e.g., C18, 2.7 µm) or specialized phases like Pentafluorophenyl (PFP) which offer better selectivity for positional isomers based on pi-pi interactions.
-
Mobile Phase: A gradient of Acetonitrile/Water (typically 60:40 to 100:0) is standard.[10][11][12]
-
4.2 Analytical Workflow
Figure 2: Workflow for the determination of m-tolualdehyde in environmental samples via DNPH derivatization.
Part 5: Stability & Handling Protocols
To ensure data integrity, researchers must adhere to strict handling protocols due to the sensitivity of hydrazones.
-
Isomerization (Light Sensitivity):
-
Issue: Exposure to UV light can induce E/Z photo-isomerization around the C=N bond, leading to "ghost peaks" or split peaks in HPLC.
-
Protocol: Store standards in amber glass vials. Perform extractions and analysis under low-light conditions or yellow light.
-
-
pH Sensitivity:
-
Issue: Hydrazones can hydrolyze back to the parent aldehyde and hydrazine in strongly acidic aqueous environments over time.
-
Protocol: Ensure HPLC mobile phases are not highly acidic (pH > 3 is recommended for column longevity and analyte stability).
-
-
Storage:
-
Solid: Store at 2–8°C.[6]
-
Solution: Standards in acetonitrile are stable for roughly 30 days if refrigerated and kept dark.
-
References
-
U.S. Environmental Protection Agency (EPA). (1996).[13] Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[7][13][14] Revision 1. [Link]
-
National Institute of Standards and Technology (NIST). (2023). m-Tolualdehyde 2,4-dinitrophenylhydrazone - Physical Properties. NIST Chemistry WebBook, SRD 69.[10] [Link]
Sources
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- 2. hplc.eu [hplc.eu]
- 3. 间甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. m-Tolualdehyde 2,4-Dinitrophenylhydrazone | 2880-05-9 | TCI EUROPE N.V. [tcichemicals.com]
- 5. m-Tolualdehyde 2,4-Dinitrophenylhydrazone | 2880-05-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. m-Tolualdehyde | 620-23-5 [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. amptius.com [amptius.com]
- 10. P-tolualdehyde 2,4-dinitro-phenylhydrazone [webbook.nist.gov]
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- 13. epa.gov [epa.gov]
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